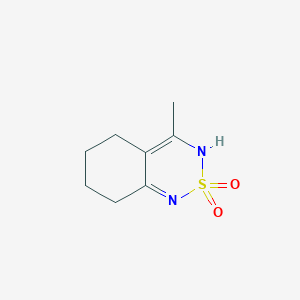

4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(1H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(1H)-dione (4-MTBD) is a heterocyclic compound containing a thiadiazine ring system. It has been found to have a wide range of applications in scientific research, ranging from its use as a reagent in organic synthesis to its application in biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Effects

- Compounds structurally related to 4-Methyl-5,6,7,8-tetrahydro-2λ

6,1,3-benzothiadiazine-2,2(1H)-dione demonstrate significant hypotensive and bradycardizing activity. This has been observed in studies involving anesthetized rats, where derivatives of these compounds showed intense hypotensive activity and marked increase in differential pressure, often accompanied by bradycardia (Cameroni, Bernabei, Forni, & Baggio, 1978).

Synthesis of Bioactive Heterocycles

- The compound has been used in the synthesis of bioactive heterocycles. For instance, condensation with various nucleophiles has led to the creation of new heterocyclic moieties linked to thiazolidine-2,4-dione. These synthesized compounds have shown antimicrobial activities against organisms like Staphylococcus aureus and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Microwave-Mediated Synthesis of Novel Heterocycles

- The compound has been utilized in the microwave-mediated synthesis of novel heterocycles containing thiazole, oxazole, thiazine, oxazine, thiadiazine, and triazolo-thiadiazine moieties. This approach highlights the versatility and potential in synthesizing a variety of biologically active compounds (Dabholkar & Mishra, 2006).

Antimicrobial and Anti-inflammatory Agents

- Derivatives of the compound have been synthesized and evaluated for antimicrobial and anti-inflammatory activities. Some of these derivatives exhibit promising biological activities, highlighting their potential in pharmaceutical applications (Narayana, Ashalatha, Raj, & Kumari, 2006).

Potassium Channel Activation

- Research shows that derivatives of 4-Methyl-5,6,7,8-tetrahydro-2λ

6,1,3-benzothiadiazine-2,2(1H)-dione have the potential to act as K(ATP) channel activators. This could have implications in the modulation of insulin release and vascular smooth muscle relaxation (Boverie et al., 2005).

Eigenschaften

IUPAC Name |

4-methyl-5,6,7,8-tetrahydro-3H-2λ6,1,3-benzothiadiazine 2,2-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-7-4-2-3-5-8(7)10-13(11,12)9-6/h9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHAMCQJHSZKNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NS(=O)(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576161 |

Source

|

| Record name | 4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3580-37-8 |

Source

|

| Record name | 4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.